molecular formula C10H9N5O B11059716 4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

Cat. No.: B11059716
M. Wt: 215.21 g/mol
InChI Key: QXCCPNOHDFEMRG-UHFFFAOYSA-N
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Description

4-Amino-4-ethyl-2-oxo-3-azabicyclo[310]hexane-1,6,6-tricarbonitrile is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are often catalyzed by transition metals such as ruthenium or copper, which facilitate the formation of the bicyclic structure. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation reactions with catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tricarbonitrile groups, in particular, make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

4-amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

InChI

InChI=1S/C10H9N5O/c1-2-10(14)6-8(3-11,4-12)9(6,5-13)7(16)15-10/h6H,2,14H2,1H3,(H,15,16)

InChI Key

QXCCPNOHDFEMRG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C(C2(C(=O)N1)C#N)(C#N)C#N)N

Origin of Product

United States

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